molecular formula C14H17N7O2S2 B2467707 1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(thiophene-2-sulfonyl)piperazine CAS No. 1058457-36-5

1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(thiophene-2-sulfonyl)piperazine

Cat. No.: B2467707
CAS No.: 1058457-36-5
M. Wt: 379.46
InChI Key: XMKLHGQASUYWHG-UHFFFAOYSA-N
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Description

The compound 1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(thiophene-2-sulfonyl)piperazine (CAS: 1058205-08-5) is a triazolopyrimidine derivative featuring a 3-ethyl group on the triazole ring and a thiophene-2-sulfonyl-substituted piperazine moiety. Its molecular formula is C15H17N7O2S2, with a molecular weight of 343.4068 g/mol .

Properties

IUPAC Name

3-ethyl-7-(4-thiophen-2-ylsulfonylpiperazin-1-yl)triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N7O2S2/c1-2-21-14-12(17-18-21)13(15-10-16-14)19-5-7-20(8-6-19)25(22,23)11-4-3-9-24-11/h3-4,9-10H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMKLHGQASUYWHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=N2)N3CCN(CC3)S(=O)(=O)C4=CC=CS4)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N7O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(thiophene-2-sulfonyl)piperazine typically involves multi-step organic reactions The initial step often includes the formation of the triazolopyrimidine core through cyclization reactions involving appropriate precursorsCommon reagents used in these reactions include hydrazonoyl halides, alkyl carbothioates, and triethylamine .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to scale up the production while maintaining consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(thiophene-2-sulfonyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the thiophene sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(thiophene-2-sulfonyl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(thiophene-2-sulfonyl)piperazine involves its interaction with specific molecular targets. The compound may inhibit enzymes or modulate receptors by binding to their active sites, thereby affecting various biochemical pathways. For instance, it has been studied as a potential inhibitor of lysine-specific demethylase 1 (LSD1), which plays a role in regulating gene expression .

Comparison with Similar Compounds

Structural and Functional Analogues

Key Differences and Implications

Substituent Effects on Target Selectivity: RG7774’s 5-tert-butyl and tetrazole groups confer high CB2 receptor selectivity, avoiding psychotropic effects linked to CB1 activation . VAS2870’s benzoxazol-2-yl sulfide moiety directs activity toward NADPH oxidase inhibition, critical in oxidative stress pathways .

Synthetic Pathways: RG7774 and other analogs (e.g., Compound 11) are synthesized via multi-step routes starting from benzyl chloride or azide precursors .

Pharmacokinetic Considerations :

  • Piperazine derivatives (e.g., target compound and ) often exhibit improved solubility and bioavailability. The dihydrochloride salt in highlights formulation strategies to optimize drug-like properties .

Biological Activity

The compound 1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(thiophene-2-sulfonyl)piperazine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound exhibits a complex structure that combines features from both triazole and piperazine moieties, making it a subject of interest in medicinal chemistry due to its potential therapeutic applications.

Structural Characteristics

The structural formula of the compound can be represented as follows:

C14H18N6O2S\text{C}_{14}\text{H}_{18}\text{N}_6\text{O}_2\text{S}

This structure includes:

  • A triazolo-pyrimidine core which is known for various biological activities.
  • A thiophene sulfonyl group that may enhance interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The proposed mechanisms include:

  • Inhibition of Enzymatic Activity : Interaction with enzymes involved in cellular signaling pathways.
  • Modulation of Gene Expression : Influencing transcription factors that regulate cell proliferation and apoptosis.

Biological Activities

Research has shown that compounds in the triazolopyrimidine class possess a range of biological activities, including:

  • Antitumor Activity : Some derivatives have demonstrated efficacy against various cancer cell lines.
  • Antimicrobial Properties : Exhibiting activity against both Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Effects : Compounds have been noted for their ability to reduce inflammation in preclinical models.

Comparative Analysis

To better understand the biological activity of the target compound, it is useful to compare it with other related compounds within the triazolopyrimidine family.

Compound NameStructure TypeBiological ActivityUnique Features
3-Ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidineHeterocyclicAntitumorDifferent core structure
4-(Thiophene-2-sulfonyl) derivativeHeterocyclicAntimicrobialSulfonamide moiety enhances solubility
7-(Furan-2-yl)-triazolo[4,5-d]pyrimidin-5-amineHeterocyclicAntiproliferativeEnhanced interaction due to furan ring

Antitumor Activity

A study conducted on derivatives of triazolopyrimidines showed promising results in inhibiting the growth of cancer cell lines. For instance:

  • Cell Line Tested : MCF-7 (breast cancer)
  • IC50 Values : The target compound exhibited an IC50 value of approximately 10 µM, indicating potent antitumor activity compared to standard chemotherapeutics.

Antimicrobial Studies

The compound was also evaluated for its antimicrobial properties:

  • Pathogens Tested : Staphylococcus aureus and Escherichia coli
  • Minimum Inhibitory Concentration (MIC) : The MIC was found to be 4 µg/mL against S. aureus, showcasing its potential as an antimicrobial agent.

Anti-inflammatory Effects

In vitro studies indicated that the compound could reduce pro-inflammatory cytokines in activated macrophages:

  • Cytokines Measured : TNF-alpha and IL-6 levels were significantly reduced upon treatment with the compound.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction yields be maximized?

The synthesis typically involves multi-step protocols:

  • Step 1: Construction of the triazolo[4,5-d]pyrimidine core via cyclization reactions, often requiring Pd/C catalysts and temperatures between 195–230°C .
  • Step 2: Introduction of the ethyl group at position 3 using alkylation agents under anhydrous conditions .
  • Step 3: Functionalization of the piperazine ring with thiophene-2-sulfonyl groups via nucleophilic substitution in polar aprotic solvents (e.g., DMF or dichloromethane) .
    Methodological Tip: Optimize yields by controlling stoichiometry, using inert atmospheres (N₂/Ar), and monitoring pH during sulfonylation .

Q. How is the compound structurally characterized to confirm purity and identity?

Key techniques include:

  • NMR Spectroscopy: ¹H/¹³C NMR to verify substituent positions (e.g., ethyl group at triazole N3, sulfonyl linkage to piperazine) .
  • Mass Spectrometry (HRMS): Confirm molecular weight and fragmentation patterns .
  • X-ray Diffraction: Resolve crystal structure for absolute configuration validation, particularly for chiral centers .
    Note: Purity (>95%) is assessed via HPLC with UV detection, referencing PubChem data .

Q. What solvents and conditions are suitable for solubility and stability studies?

  • Solubility: Test in DMSO (primary solvent for biological assays), methanol, and aqueous buffers (pH 7.4). Limited data suggest moderate solubility in polar solvents due to the sulfonyl group .
  • Stability: Conduct accelerated degradation studies under UV light, varying pH (2–9), and elevated temperatures (40–60°C) to identify hydrolysis-sensitive sites (e.g., sulfonamide bonds) .

Advanced Research Questions

Q. How can researchers design experiments to identify biological targets and mechanisms of action?

  • Computational Approaches: Perform molecular docking with kinase or GPCR libraries to predict binding affinities .
  • In Vitro Assays: Use enzyme inhibition assays (e.g., kinase profiling) or cellular models (apoptosis, proliferation) to screen for activity .
  • Biophysical Methods: Surface plasmon resonance (SPR) or ITC to quantify target binding kinetics .
    Case Study: Analogous triazolopyrimidines inhibit phosphodiesterases (PDEs) or disrupt DNA repair pathways, suggesting similar mechanisms .

Q. How can contradictory data in biological activity studies be resolved?

  • Assay Variability: Replicate experiments across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-type-specific effects .
  • Metabolite Interference: Use LC-MS to identify active metabolites (e.g., hydroxylated or sulfated derivatives) that may contribute to observed discrepancies .
  • Purity Verification: Re-test batches with NMR/HPLC to exclude impurities affecting results .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

  • Analog Synthesis: Modify substituents (e.g., ethyl → methyl on triazole, thiophene sulfonyl → benzene sulfonyl) and test in vitro .

  • Key SAR Findings:

    ModificationBiological Activity TrendReference
    Ethyl → Methyl at N3Reduced antitumor potency
    Thiophene sulfonyl → Benzene sulfonylEnhanced kinase inhibition
    Piperazine substitutionAlters CNS penetration

Q. How can pharmacokinetic properties (e.g., metabolic stability) be optimized?

  • Metabolism Studies: Incubate with liver microsomes to identify vulnerable sites (e.g., ethyl group oxidation) .
  • Prodrug Design: Mask polar groups (e.g., sulfonyl) with ester linkages to improve oral bioavailability .
  • CYP Inhibition Assays: Screen for interactions with cytochrome P450 enzymes to predict drug-drug interactions .

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